4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid
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Overview
Description
4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid is a chemical compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid typically involves the reaction of 6-chloropyridine-3-carbaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The chloropyridinyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Chloropyridin-3-yl)methyl)piperazine-1-carboxylic acid
- 4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxamide
- 4-((6-Chloropyridin-3-yl)methyl)piperazine-1-carboxamide
Uniqueness
4-((6-Chloropyridin-3-yl)methyl)piperazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chloropyridinyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14ClN3O2 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H14ClN3O2/c12-10-2-1-8(5-14-10)6-15-4-3-13-9(7-15)11(16)17/h1-2,5,9,13H,3-4,6-7H2,(H,16,17) |
InChI Key |
KBUZLLATPGQZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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